molecular formula C9H10INO2 B064821 4-Iodo-N-methoxy-N-methyl-benzamide CAS No. 187617-01-2

4-Iodo-N-methoxy-N-methyl-benzamide

Cat. No. B064821
M. Wt: 291.09 g/mol
InChI Key: NVGFRBWIKFNPEG-UHFFFAOYSA-N
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Description

4-Iodo-N-methoxy-N-methyl-benzamide is a chemical compound belonging to the benzamide class. This compound, like its analogs, is studied for its molecular structure, synthesis methods, chemical properties, and physical characteristics. However, specific details on 4-Iodo-N-methoxy-N-methyl-benzamide are scarce; thus, the information provided will be generalized based on similar benzamide compounds and their typical properties and behaviors.

Synthesis Analysis

Benzamides, including compounds like 4-Iodo-N-methoxy-N-methyl-benzamide, are typically synthesized through various chemical reactions including amidation, where an amine reacts with a carboxylic acid or its derivatives. Specific synthesis pathways for this compound would likely involve halogenation (introduction of the iodine atom), methoxylation (introduction of the methoxy group), and methylamination (attachment of the methyl amine group). These processes are conducted under controlled conditions to ensure the correct substitution and formation of the desired product.

Molecular Structure Analysis

The molecular structure of benzamides can be studied using X-ray diffraction, IR spectroscopy, and quantum chemical computations. These methods provide insights into the lattice constants, molecular geometry, vibrational frequencies, and electronic properties such as HOMO and LUMO energies. For example, similar studies on related compounds have shown crystallization in triclinic systems and detailed geometric parameters that match theoretical calculations (Demir et al., 2015).

Chemical Reactions and Properties

Benzamides, including the one , undergo various chemical reactions such as hydrolysis, where the amide bond can be broken down in the presence of acids or bases. They can also participate in nucleophilic substitution reactions, especially if a halogen is present, as in 4-Iodo-N-methoxy-N-methyl-benzamide. The molecule's chemical reactivity and interactions can be analyzed through Molecular Electrostatic Potential (MEP) surface maps and Potential Energy Surface (PES) scans (Demir et al., 2015).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystalline structure are essential for understanding the compound's behavior in different environments. Benzamides generally have distinct thermal properties and solubility characteristics influenced by their molecular structure. Crystallography studies provide information on the molecular and crystal lattice structures, contributing to our understanding of the compound's physical properties.

Chemical Properties Analysis

The chemical properties of benzamides depend on their molecular structure. Functional groups, such as the iodine, methoxy, and methyl groups in 4-Iodo-N-methoxy-N-methyl-benzamide, significantly influence the compound's reactivity, stability, and interaction with other molecules. Studies using density functional theory (DFT) and other computational methods help predict these properties accurately.

References:

  • (Demir et al., 2015): A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide: Molecular structural describe, antioxidant activity with use X-ray diffractions and DFT calculations.

Scientific Research Applications

Pharmacological Properties and Therapeutic Use

  • Metoclopramide , a benzamide derivative, has been extensively studied for its pharmacological properties and clinical use in gastrointestinal motility disorders. It enhances gastrointestinal motility and has antiemetic properties. Such compounds are of interest in developing treatments for various gastrointestinal disorders and investigating the mechanisms of action of benzamide derivatives in these conditions (Pinder et al., 2012).

Amyloid Imaging

  • Amyloid imaging agents , such as those containing benzamide structures, have been explored for their ability to measure amyloid in vivo in the brains of patients with Alzheimer's disease. This research is crucial for early detection and evaluation of treatments for Alzheimer's disease (Nordberg, 2007).

Supramolecular Chemistry

  • Benzene-1,3,5-tricarboxamide derivatives, structurally related to benzamides, are important in supramolecular chemistry for their self-assembly and binding properties. These compounds have applications ranging from nanotechnology to biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Environmental Impact and Photocatalysis

  • The environmental effects of certain compounds, including their potential impact on aquatic environments and wildlife, have been a subject of concern. Research in this area could inform the design of more environmentally benign chemicals (Schneider & Lim, 2019).

Antimicrobial Agents

  • Benzofuran derivatives , which share some structural similarities with benzamides, have been reviewed for their antimicrobial properties. This highlights the potential for exploring 4-Iodo-N-methoxy-N-methyl-benzamide in antimicrobial applications (Hiremathad et al., 2015).

Safety And Hazards

4-Iodo-N-methoxy-N-methyl-benzamide is classified as a warning hazard according to the GHS07. It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-iodo-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGFRBWIKFNPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420137
Record name 4-Iodo-N-methoxy-N-methyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-N-methoxy-N-methyl-benzamide

CAS RN

187617-01-2
Record name 4-Iodo-N-methoxy-N-methyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 187617-01-2
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Synthesis routes and methods I

Procedure details

A solution of pyridine (104 g, 1.32 mol) in dichloromethane (150 ml) was added dropwise to a suspension of 4-iodobenzoyl chloride (251 g, 0.94 mol) and N,O-dimethylhydroxylamine hydrochloride (97 g, 0.94 mol) in dichloromethane (850 ml) at 0° C. The mixture was allowed to warm to room temperature and was stirred for 18 hours. The solution was evaporated under reduced pressure, the residue was dissolved in ethyl acetate (1 l), and was then washed with dilute hydrochloric acid (2N, 3×400 ml) and saturated sodium bicarbonate solution (300 ml) and dried (Na2SO4). The organic extract was evaporated under reduced pressure. The residue was purified by distillation to yield the subtitle compound (241 g, 93%) as a yellow oil, b.p. 130° C. (0.1 mm Hg), which was characterized by 1H NMR.
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
251 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods II

Procedure details

N,O-Dimethylhydroxylamine hydrochloride (5.5 g, 56.4 mmol) was added to a suspension of 4-iodobenzoyl chloride (10.0 g, 37.5 mmol) and toluene (60 mL) at 0° C. After 10 min, a solution of sodium carbonate (16.0 g, 151 mmol) and water (250 mL) was added over 50 min via addition funnel. With vigorous stirring, the reaction was maintained at 0° C. for 2 h and then partitioned. The toluene layer was washed with water (125 mL), washed with brine (125 mL), and then concentrated. The residue was redissolved in toluene and filtered to remove trace solids. This solution was concentrated to give 10.5 g of 4-iodo-N-methoxy-N-methylbenzamide as a colorless oil. 1H NMR (400 MHz, DMSO-d6): δ 7.83 (d, 2H), 7.32 (d, 2H), 3.53 (s, 3H), 3.25 (s, 3H); LCMS: 292.4 (M+H)+. Step 2: 1-(4-Iodophenyl)-2-(4-methoxyphenyl)ethanone
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of pyridine (104 g, 1.32 mol) in dichloromethane (150 ml) was added dropwise to an ice-cooled, stirred suspension of 4-iodobenzoyl chloride (251 g, 0.94 mol) and N,O-dimethylhydroxylamine hydrochloride (97 g, 0.94 mol) in dichloromethane (850 ml). The mixture was allowed to warm to room temperature and then stirred for a further 18 hours. The resulting solution was evaporated under reduced pressure, the residue dissolved in ethyl acetate (1 l) and this solution then washed sequentially with hydrochloric acid (2M, 3×400 ml) and saturated aqueous sodium bicarbonate solution (300 ml), dried (Na2SO4) and evaporated under reduced pressure. The residue was purified by distillation under reduced pressure to give the title compound (241 g) as a yellow oil, b.p. 130° C./13.3 Pa (0.1 mm Hg). δ(CDCl3): 3.32(3H,s), 3.50(3H,s), 7.40(2H,d) 7.72(2H,d).
Quantity
104 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
251 g
Type
reactant
Reaction Step Two
Quantity
97 g
Type
reactant
Reaction Step Two
Quantity
850 mL
Type
solvent
Reaction Step Two

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